3,4'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
3,4’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid is a synthetic organic compound . It is a derivative of biphenyl, which is a type of polychlorinated biphenyl (PCB). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Synthesis Analysis
The synthesis of dichlorinated biphenyl derivatives can be challenging due to the need for starting materials with suitable substitution patterns . A novel synthesis strategy has been reported, which involves the nucleophilic aromatic substitution of commercially available fluoroarenes with sodium methoxide . This reaction provides good to excellent yields of the desired methoxylated products .Molecular Structure Analysis
The molecular structure of 3,4’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid can be represented by the formula C12H8Cl2 . It has a molecular weight of 223.09 g/mol .Scientific Research Applications
Synthesis and Characterization
- Electrochemically Induced Reactions : A study highlighted the electro-induced SRN1 reaction process, which involved the selective substitution at 1,4-dichlorobenzene to obtain 3',5'-di-tert-butyl-4'-hydroxy-1,1'-biphenyl-4-carboxylic acid (Combellas et al., 1993).
- Synthesis of Organotin(IV) Carboxylates : A study synthesized tri- and diorganotin(IV) carboxylates with 2′,4′-difluoro-4-hydroxy-[1,1′]-biphenyl-3-carboxylic acid, which were characterized by various spectroscopic techniques and evaluated for antibacterial and antifungal activities (Ahmad et al., 2002).
- Novel Biphenyl Derivatives : Research involved synthesizing novel Biphenyl 4-carboxylic acid derivatives and characterizing them through elemental analysis, IR, 1H NMR, and mass spectra (Patel et al., 2009).
Chemical Properties and Applications
- Amidation of Carboxylic Acids : A study demonstrated the effective amidation of carboxylic acids using specific compounds, including derivations of dichloro-biphenyl carboxylic acid (Kang et al., 2008).
- Protecting Group for Carboxylic Acids : Research described a new protecting group for carboxylic acids, demonstrating stability to various acids, bases, and nucleophiles. The study included derivatives of dichloro-biphenyl carboxylic acid (Kurosu et al., 2007).
- One-step Synthesis of Biphenyldicarboxylic Acid : A study achieved the introduction of two carboxyl groups into biphenyl to produce biphenyldicarboxylic acid, using β-cyclodextrin as a catalyst (Shiraishi et al., 1998).
Structural and Spectroscopic Studies
- Structural and Thermal Characteristics : A novel 4,4′-disubstituted biphenyl derivative was synthesized and characterized, providing insights into the structure and stability of such compounds (Sienkiewicz-Gromiuk et al., 2014).
- Metalation of Unprotected Biphenyl Carboxylic Acids : Research discussed the metalation reactions of biphenyl carboxylic acids, exploring their electrophilic substitution and structural implications (Tilly et al., 2006).
Additional Chemical Reactions
- Facile Synthesis of Carboxylic Anhydrides : A novel synthesis method for carboxylic anhydrides from carboxylic acid was presented, which included the use of dichloro-biphenyl carboxylic acid derivatives (Kim et al., 2003).
- Formation of Bis(dichloro-hydroxyphenyl)methane : This study aimed to reduce dichloro-hydroxybenzoic acid, leading to the formation of bis(dichloro-hydroxyphenyl)methane through a cross-linking process (Ritmaleni et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-chloro-4-(4-chlorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(15)7-9/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEQOSLLOAEEHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626168 | |
Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
334018-55-2 | |
Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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